2-(11,17-Dihydroxy-3-oxogon-4-en-17-yl)-2-oxoethyl acetate
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Overview
Description
2-(11,17-Dihydroxy-3-oxogon-4-en-17-yl)-2-oxoethyl acetate is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(11,17-Dihydroxy-3-oxogon-4-en-17-yl)-2-oxoethyl acetate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a steroidal precursor.
Hydroxylation: The precursor undergoes hydroxylation to introduce hydroxyl groups at specific positions.
Oxidation: The hydroxylated intermediate is then oxidized to form the ketone functional group.
Acetylation: Finally, the compound is acetylated to introduce the acetate group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to maintain optimal reaction conditions.
Purification: Advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(11,17-Dihydroxy-3-oxogon-4-en-17-yl)-2-oxoethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
2-(11,17-Dihydroxy-3-oxogon-4-en-17-yl)-2-oxoethyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(11,17-Dihydroxy-3-oxogon-4-en-17-yl)-2-oxoethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptors: Interacting with cell surface receptors to trigger signaling pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(11,17-Dihydroxy-3-oxogon-4-en-17-yl)-2-oxoethyl propionate
- 2-(11,17-Dihydroxy-3-oxogon-4-en-17-yl)-2-oxoethyl butyrate
Uniqueness
2-(11,17-Dihydroxy-3-oxogon-4-en-17-yl)-2-oxoethyl acetate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[2-(11,17-dihydroxy-3-oxo-2,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-11(22)27-10-19(25)21(26)7-6-15-16-4-2-12-8-13(23)3-5-14(12)20(16)18(24)9-17(15)21/h8,14-18,20,24,26H,2-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCLQFZZZGUPRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1CC(C3C2CCC4=CC(=O)CCC34)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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